N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1251949-08-2
VCID: VC2870590
InChI: InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(17-10-11)16-8-9-18-5/h6-7,10H,8-9H2,1-5H3,(H,16,17)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCOC
Molecular Formula: C14H23BN2O3
Molecular Weight: 278.16 g/mol

N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

CAS No.: 1251949-08-2

Cat. No.: VC2870590

Molecular Formula: C14H23BN2O3

Molecular Weight: 278.16 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine - 1251949-08-2

Specification

CAS No. 1251949-08-2
Molecular Formula C14H23BN2O3
Molecular Weight 278.16 g/mol
IUPAC Name N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Standard InChI InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(17-10-11)16-8-9-18-5/h6-7,10H,8-9H2,1-5H3,(H,16,17)
Standard InChI Key MSJGNHFQRLHXNG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCOC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCOC

Introduction

Chemical Identity and Structural Properties

General Identification

N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a specialized synthetic organic compound combining heterocyclic and organoboron chemistry. The compound is primarily identified through the following chemical identifiers:

ParameterValue
CAS Registry Number1251949-08-2
Molecular FormulaC₁₄H₂₃BN₂O₃
Molecular Weight278.16 g/mol
IUPAC NameN-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Creation Date (PubChem)December 27, 2013
Last Modified (PubChem)April 5, 2025

The compound is also known by several synonyms including "6-[(2-Methoxyethyl)amino]pyridine-3-boronic acid, pinacol ester" and "N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinamine" .

Structural Characteristics

The structure of N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine features several key components:

  • A pyridine core with substitutions at positions 2 and 5

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 5-position

  • A 2-methoxyethyl amino group at the 2-position

The compound's chemical structure can be represented through various notations:

Notation TypeRepresentation
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCOC
InChIInChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(17-10-11)16-8-9-18-5/h6-7,10H,8-9H2,1-5H3,(H,16,17)
InChIKeyMSJGNHFQRLHXNG-UHFFFAOYSA-N

This chemical structure gives the compound its distinctive reactivity profile and synthetic utility .

Physicochemical Properties

Physical Properties

The physical properties of N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine provide important information for handling and formulation:

PropertyValue
Physical StateSolid
Storage ConditionsSealed in dry container, 2-8°C
Shipping ConditionsRoom temperature in continental US (may vary elsewhere)

Computational Chemistry Parameters

Computational chemistry calculations provide insight into the compound's behavior in various environments:

ParameterValue
Topological Polar Surface Area (TPSA)52.61
LogP1.4391
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Rotatable Bonds5

These parameters suggest moderate lipophilicity and potential for membrane permeability, which could be relevant for pharmaceutical applications. The moderate number of rotatable bonds indicates some conformational flexibility while maintaining structural integrity .

Applications in Research and Development

Synthetic Applications

N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine finds its primary application as a versatile intermediate in organic synthesis. The pyridine boronate architecture makes it particularly valuable for:

  • Construction of biaryl systems through Suzuki-Miyaura cross-coupling

  • Development of functionalized pyridine derivatives for medicinal chemistry

  • Preparation of materials with specific electronic or optical properties

  • Building blocks for heterocyclic chemistry research

The methoxyethyl amine side chain introduces additional functionality that can be further elaborated or serve as a directing group in subsequent transformations.

Structure-Activity Relationships

Comparisons with structurally related compounds provide insight into how minor structural modifications affect reactivity and potential applications:

CompoundKey Structural DifferencePotential Impact
N-[3-(2-Methoxyethoxy)propyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amineExtended and more flexible linker with additional oxygenIncreased water solubility; different conformational preferences
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amineDifferent substitution pattern on pyridine ringAltered electronic distribution; different regioselectivity in reactions
N,N-bis(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amineTertiary amine instead of secondary amineDifferent basicity; no N-H for hydrogen bonding; increased steric bulk

These relationships illustrate how subtle structural changes can be leveraged to fine-tune properties for specific applications in research and development .

Hazard InformationClassification
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)

This information indicates that the compound has moderate toxicity concerns, primarily related to irritation of skin and eyes, along with potential harm if ingested .

Precautionary StatementCodeDescription
PreventionP264Wash thoroughly after handling
P270Do not eat, drink or smoke when using this product
P280Wear protective gloves/protective clothing/eye protection/face protection
ResponseP302+P352IF ON SKIN: Wash with plenty of water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P362+P364Take off contaminated clothing and wash it before reuse
DisposalP501Dispose of contents/container in accordance with local/regional/national/international regulations

For optimal storage stability, the compound should be kept in a sealed container under dry conditions at 2-8°C. Transportation is typically conducted at room temperature, though specific requirements may vary by region .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator